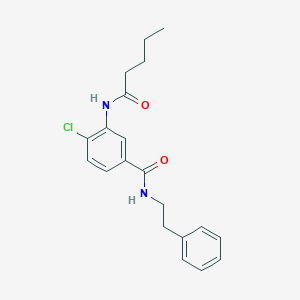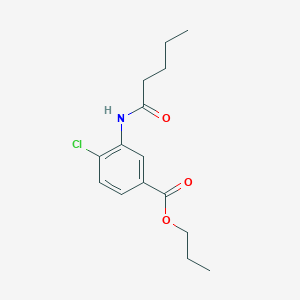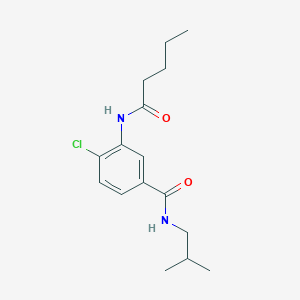![molecular formula C20H23ClN2O3 B308996 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308996.png)
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CI-994 belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide is through inhibition of HDAC enzymes, which play a role in the regulation of gene expression. HDAC inhibitors, including 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide, increase the acetylation of histone proteins, which leads to changes in chromatin structure and gene expression. The changes in gene expression induced by HDAC inhibitors can result in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cancer cells, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurodegenerative disorders, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammatory diseases, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide in lab experiments is its specificity for HDAC enzymes, which allows for the selective inhibition of gene expression. However, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have limited bioavailability and poor pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide. One direction is to improve the pharmacokinetic properties of 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide to increase its bioavailability and efficacy as a therapeutic agent. Another direction is to investigate the potential of 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide and its potential therapeutic applications in various diseases.
Synthesis Methods
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with isopentylamine, followed by reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with 3-methoxybenzoyl chloride to yield 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide.
Scientific Research Applications
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
In neurodegenerative disorders, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In inflammatory diseases, 4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
Product Name |
4-chloro-N-isopentyl-3-[(3-methoxybenzoyl)amino]benzamide |
|---|---|
Molecular Formula |
C20H23ClN2O3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-13(2)9-10-22-19(24)15-7-8-17(21)18(12-15)23-20(25)14-5-4-6-16(11-14)26-3/h4-8,11-13H,9-10H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
OOBVZQDQKBEWRY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)


![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)





![N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308934.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308935.png)
![Propyl 4-chloro-3-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B308936.png)